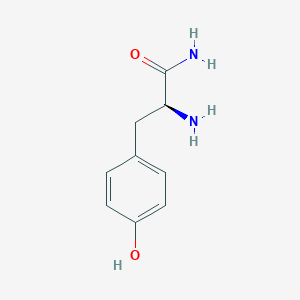

L-Tyrosinamide

Übersicht

Beschreibung

L-Tyrosinamid ist eine organische Verbindung, die zur Klasse der Aminosäureamide gehört. Es wird aus L-Tyrosin, einer essentiellen Aminosäure, abgeleitet, indem die Carboxylgruppe durch eine Amidgruppe ersetzt wird. Die chemische Formel von L-Tyrosinamid lautet C9H12N2O2, und es hat ein Molekulargewicht von 180,20 g/mol

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

L-Tyrosinamid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Amidierung von L-Tyrosin. Diese Reaktion erfordert typischerweise die Aktivierung der Carboxylgruppe von L-Tyrosin, was mit Reagenzien wie Carbodiimiden (z. B. Dicyclohexylcarbodiimid) in Gegenwart eines Nukleophils wie Ammoniak oder einem Amin erreicht werden kann . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) unter milden Bedingungen durchgeführt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von L-Tyrosinamid effizientere und skalierbare Prozesse beinhalten. Eine solche Methode umfasst die Verwendung der enzymatischen Katalyse, bei der Enzyme wie Tyrosin-Ammoniak-Lyase eingesetzt werden, um L-Tyrosin unter kontrollierten Bedingungen in L-Tyrosinamid umzuwandeln. Diese Methode bietet Vorteile wie höhere Spezifität und mildere Reaktionsbedingungen im Vergleich zur traditionellen chemischen Synthese .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Tyrosinamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: L-Tyrosinamid kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können L-Tyrosinamid in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Amid-Stickstoff oder am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von L-Tyrosinamid Chinone ergeben, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

L-Tyrosinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Aminosäurederivaten und deren Reaktivität befassen.

Biologie: L-Tyrosinamid wird wegen seiner Rolle in enzymatischen Reaktionen und Stoffwechselwegen untersucht.

Medizin: Die Forschung hat sein Potenzial als Therapeutikum untersucht, da es strukturelle Ähnlichkeiten zu L-Tyrosin aufweist, das an der Synthese von Neurotransmittern beteiligt ist.

Industrie: L-Tyrosinamid wird bei der Entwicklung von Biosensoren und als Baustein bei der Synthese komplexerer Moleküle verwendet

Wirkmechanismus

Der Wirkmechanismus von L-Tyrosinamid beinhaltet seine Interaktion mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. Es kann als Substrat für Enzyme wie Tyrosinhydroxylase fungieren, das es in Catecholamine umwandelt, wichtige Neurotransmitter im Gehirn. Darüber hinaus kann L-Tyrosinamid an Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene physiologische Prozesse beeinflusst werden .

Biochemische Analyse

Biochemical Properties

L-Tyrosinamide plays a role in various biochemical reactions. It interacts with enzymes such as bacterial tyrosinases, which possess biochemical characteristics that make them suited to applications requiring special operational conditions . The nature of these interactions involves the amide group and phenolic hydroxyl group of this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For instance, it has been found to interact with DNA aptamers, leading to changes in the structure of the DNA aptamer . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to DNA aptamers, leading to an induced fit binding . This binding interaction involves electrostatic interactions, hydrophobic effects, hydrogen bonding, and a binding-linked protonation process . The amide group and phenolic hydroxyl group of this compound play a vital role in this binding mechanism .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, in a study involving phosphothioate-modified aptamers, this compound was used to release the enzyme attached to nanoparticles . This suggests that this compound may have a role in the stability and degradation of certain biomolecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the L-tyrosine metabolic pathway . It interacts with enzymes such as transaldolase, enolase II, and the pentafunctional enzyme ARO1 . These interactions can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Tyrosinamide can be synthesized through several methods. One common approach involves the amidation of L-tyrosine. This reaction typically requires the activation of the carboxyl group of L-tyrosine, which can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a nucleophile like ammonia or an amine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of enzymatic catalysis, where enzymes like tyrosine ammonia-lyase are employed to convert L-tyrosine to this compound under controlled conditions. This method offers advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosinamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

L-Tyrosinamide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving amino acid derivatives and their reactivity.

Biology: this compound is studied for its role in enzymatic reactions and metabolic pathways.

Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to L-tyrosine, which is involved in neurotransmitter synthesis.

Industry: This compound is used in the development of biosensors and as a building block in the synthesis of more complex molecules

Wirkmechanismus

The mechanism of action of L-Tyrosinamide involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as tyrosine hydroxylase, which converts it to catecholamines, important neurotransmitters in the brain. Additionally, this compound can bind to receptors and modulate their activity, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

L-Tyrosinamid ähnelt anderen Aminosäureamiden wie L-Phenylalaninamid und L-Tryptophanamid. Seine einzigartige Struktur, die eine Hydroxylgruppe am aromatischen Ring enthält, unterscheidet es von diesen Verbindungen. Diese Hydroxylgruppe trägt zu seiner besonderen Reaktivität und biologischen Aktivität bei .

Liste ähnlicher Verbindungen

- L-Phenylalaninamid

- L-Tryptophanamid

- L-Glutaminamid

- L-Asparaginamid

Biologische Aktivität

L-Tyrosinamide, a derivative of the amino acid L-tyrosine, is an amino acid amide where the carboxyl group (-COOH) of L-tyrosine is replaced by an amine group (-NH2). This structural modification imparts unique biological activities to this compound, making it a subject of interest in pharmacological research. This article will delve into the biological activities of this compound, including its antioxidant properties, neurocognitive effects, and potential therapeutic applications.

This compound can be represented by the chemical formula and has a molecular weight of approximately 180.20 g/mol. Its structure allows it to participate in various biochemical pathways, particularly those involving neurotransmitter synthesis and radical scavenging.

1. Antioxidant Properties

The phenolic structure of this compound contributes significantly to its antioxidant capabilities. Studies have shown that compounds with similar structures exhibit strong radical scavenging activities due to their ability to donate hydrogen atoms to free radicals. For instance, L-DOPA derivatives (closely related to this compound) have demonstrated superior radical scavenging abilities compared to their non-phenolic counterparts, with IC50 values indicating effective concentrations for inhibition of free radicals .

Table 1: Radical Scavenging Activity of Tyrosine Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Hydrogen atom donation |

| L-DOPA | 2.08 | Intramolecular H-bonding |

| Hydroxytyrosol Esters | TBD | Alkyl chain length-dependent activity |

2. Neurocognitive Effects

Research indicates that acute administration of tyrosine (including its derivatives like this compound) can influence cognitive performance, particularly in stressful situations. A study involving older adults found that tyrosine could impair proactive response inhibition, suggesting an age-dependent effect on cognitive control tasks . This highlights the role of catecholamines in modulating cognitive functions.

Case Study: Neuro-Cognitive Effects of Tyrosine

In a double-blind placebo-controlled trial, participants received either tyrosine or a placebo before cognitive testing. Results indicated that while younger participants might benefit from tyrosine supplementation, older adults experienced reduced cognitive performance under certain conditions .

3. Potential Therapeutic Applications

This compound's unique properties make it a candidate for therapeutic applications in various conditions:

- Neurodegenerative Diseases : Due to its role in dopamine synthesis, it may have implications for treating conditions like Parkinson’s disease.

- Mental Health : Its influence on catecholamine levels suggests potential benefits in managing mood disorders and stress-related conditions.

- Anorexia Nervosa : A study on adolescents with anorexia nervosa showed that tyrosine loading could normalize blood levels without adverse effects, indicating its potential role in treatment protocols .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMNVGMJJMLAE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198120 | |

| Record name | Tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4985-46-0 | |

| Record name | L-Tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-tyrosinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05LU01CS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.